molecular formula C13H8BrNS B1398130 3-Bromo-4-(phenylthio)-benzonitrile CAS No. 869854-58-0

3-Bromo-4-(phenylthio)-benzonitrile

Cat. No.: B1398130
CAS No.: 869854-58-0
M. Wt: 290.18 g/mol
InChI Key: GIPMPNIPLABNTO-UHFFFAOYSA-N
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Description

3-Bromo-4-(phenylthio)-benzonitrile is a brominated aromatic nitrile featuring a phenylthio (-SPh) substituent at the 4-position and a bromine atom at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (nitrile, bromine) and electron-donating (thioether) groups, enabling diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Properties

IUPAC Name

3-bromo-4-phenylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPMPNIPLABNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-(phenylthio)-benzonitrile is an organic compound that has gained attention for its potential biological activities. Characterized by the presence of a bromine atom, a phenylthio group, and a benzonitrile core, this compound is being investigated for its pharmacological properties and mechanisms of action against various biological targets.

The molecular formula of this compound is C13H9BrS, with a molecular weight of approximately 287.18 g/mol. The compound features a nitrile functional group, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors within biological systems. The compound may exhibit inhibitory effects on certain targets, leading to downstream biological effects. Research indicates that compounds with similar structures can modulate enzyme activity, suggesting that this compound may play a role in regulating biochemical pathways.

Biological Studies and Findings

Recent studies have explored the pharmacological potential of this compound in various contexts. Below are key findings from relevant research:

Antimicrobial Activity

Studies have shown that compounds containing phenylthio and nitrile functionalities exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been tested against various bacterial strains with promising results in inhibiting growth.

Compound Target Organism Activity
This compoundE. coliInhibitory effect observed
This compoundS. aureusModerate activity

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
Normal human fibroblasts>50

Case Studies

Comparison with Similar Compounds

Comparison with Similar Brominated Benzonitrile Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Thioether-Substituted Analogs

3-Bromo-4-(methylthio)benzonitrile Structure: Methylthio (-SMe) at 4-position. Synthesis: Likely via nucleophilic substitution of 3-bromo-4-fluorobenzonitrile with methanethiol . However, the electron-donating effect of -SMe is weaker than -SPh, which may alter electronic properties in catalytic systems .

3-Bromo-4-phenoxybenzonitrile Structure: Phenoxy (-OPh) instead of phenylthio. Synthesis: Generated via Ullmann-type coupling of 3-bromo-4-iodobenzonitrile with phenol . Key Differences: The oxygen atom in -OPh increases polarity and hydrogen-bonding capacity, affecting solubility and crystallization behavior. Phenoxy derivatives typically exhibit lower stability under acidic conditions compared to thioethers .

Amino- and Alkyl-Substituted Analogs

3-Bromo-4-(cyclopropylamino)benzonitrile Structure: Cyclopropylamino (-NH-C3H5) at 4-position. Synthesis: Prepared by reacting 3-bromo-4-fluorobenzonitrile with cyclopropylamine under basic conditions . Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry, making it suitable for metal-catalyzed reactions. However, the cyclopropane ring introduces steric constraints absent in the phenylthio analog .

3-Bromo-4-(hydroxymethyl)benzonitrile

  • Structure : Hydroxymethyl (-CH2OH) at 4-position.
  • Synthesis : Derived from bromination of 4-methylbenzonitrile followed by hydrolysis .
  • Key Differences : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic phenylthio group, which favors organic-phase reactions .
Halogenated Derivatives

4-Bromo-3-(trifluoromethyl)benzonitrile

  • Structure : Trifluoromethyl (-CF3) at 3-position.
  • Properties : The -CF3 group is strongly electron-withdrawing, reducing electron density at the benzene ring compared to -SPh. This enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings .

Comparative Data Table

Compound Substituent (Position) Molecular Weight Key Reactivity Applications
3-Bromo-4-(phenylthio)-benzonitrile -SPh (4) 276.13 g/mol Suzuki coupling, SNAr, cyclization Pharmaceutical intermediates
3-Bromo-4-(methylthio)benzonitrile -SMe (4) 230.09 g/mol Nucleophilic substitution Ligand synthesis
3-Bromo-4-phenoxybenzonitrile -OPh (4) 274.11 g/mol Ullmann coupling, oxidation Polymer additives
3-Bromo-4-(cyclopropylamino)benzonitrile -NH-C3H5 (4) 241.08 g/mol Buchwald-Hartwig amination Kinase inhibitor precursors
4-Bromo-3-(trifluoromethyl)benzonitrile -CF3 (3) 250.01 g/mol Cross-coupling, fluorination Agrochemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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